

Application Notes and Protocols for In Vivo Administration of BRD4354 Ditrifluoroacetate

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Compound of Interest

Compound Name: BRD 4354 ditrifluoroacetate

Cat. No.: B10815345

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no peer-reviewed studies have been published detailing the in vivo administration of BRD4354 ditrifluoroacetate in animal models. The following application notes and protocols are based on the compound's known physicochemical properties, its mechanism of action, and established methodologies for similar selective histone deacetylase (HDAC) inhibitors. Researchers should consider this guidance as a starting point and must conduct comprehensive dose-finding, pharmacokinetic, and toxicology studies to determine the optimal and safe administration parameters for their specific animal model and research question.

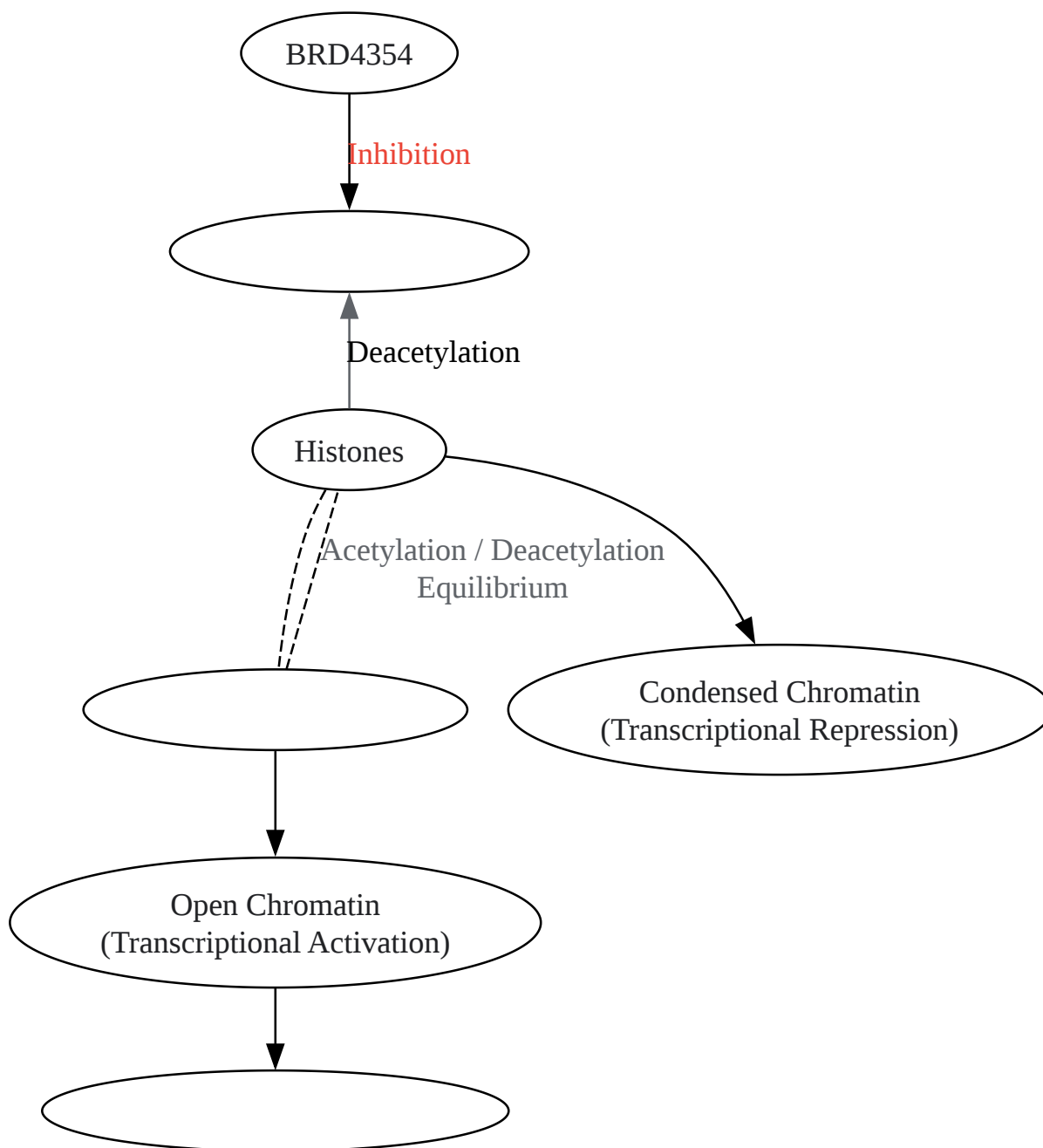
Introduction

BRD4354 is a potent and selective inhibitor of histone deacetylase 5 (HDAC5) and HDAC9.^[1] It also shows inhibitory activity against HDAC4, 6, 7, and 8 at higher concentrations, with significantly less effect on class I HDACs 1, 2, and 3.^[1] Additionally, BRD4354 has been identified as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro). The ditrifluoroacetate salt form of BRD4354 is often used for research purposes. These application notes provide detailed protocols for the preparation and suggested administration of BRD4354 ditrifluoroacetate for in vivo studies.

Mechanism of Action

BRD4354 functions as a selective inhibitor of class IIa HDACs, particularly HDAC5 and HDAC9. HDACs are a class of enzymes that remove acetyl groups from lysine residues on

histones and other proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC5 and HDAC9, BRD4354 is expected to increase histone acetylation, leading to a more open chromatin structure and altered gene expression. This mechanism is the basis for its investigation in various disease models.



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Quantitative Data

The following tables summarize the known quantitative data for BRD4354.

Table 1: In Vitro Inhibitory Activity of BRD4354

Target	IC50 (μM)
HDAC5	0.85
HDAC9	1.88
HDAC4, 6, 7, 8	3.88 - 13.8
HDAC1, 2, 3	> 40
SARS-CoV-2 Mpro	0.72 ± 0.04

Data sourced from MedChemExpress and NIH publications.[\[2\]](#)[\[3\]](#)

Table 2: Solubility of BRD4354 Ditrifluoroacetate for In Vivo Formulation

Vehicle Composition	Solubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL

Data sourced from MedChemExpress.

Experimental Protocols

Preparation of In Vivo Formulations

Important Considerations:

- Prepare fresh solutions daily.

- Use sterile, high-purity reagents and solvents.
- Perform all steps in a sterile environment (e.g., a laminar flow hood).
- BRD4354 ditrifluoroacetate is a powder and should be handled with appropriate personal protective equipment.

Protocol 1: Aqueous-Based Formulation

This formulation is suitable for intraperitoneal (IP) or intravenous (IV) administration.

Materials:

- BRD4354 ditrifluoroacetate
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80, sterile
- Saline (0.9% NaCl), sterile

Procedure:

- Weigh the required amount of BRD4354 ditrifluoroacetate.
- Add 10% of the final volume of DMSO to the powder and vortex until fully dissolved.
- Add 40% of the final volume of PEG300 and mix thoroughly.
- Add 5% of the final volume of Tween-80 and mix until the solution is clear.
- Add 45% of the final volume of sterile saline to reach the final desired concentration.
- Mix the final solution thoroughly. The solution should be clear. If precipitation occurs, gentle warming and sonication may aid dissolution.

Protocol 2: Oil-Based Formulation

This formulation is suitable for oral (PO) or subcutaneous (SC) administration.

Materials:

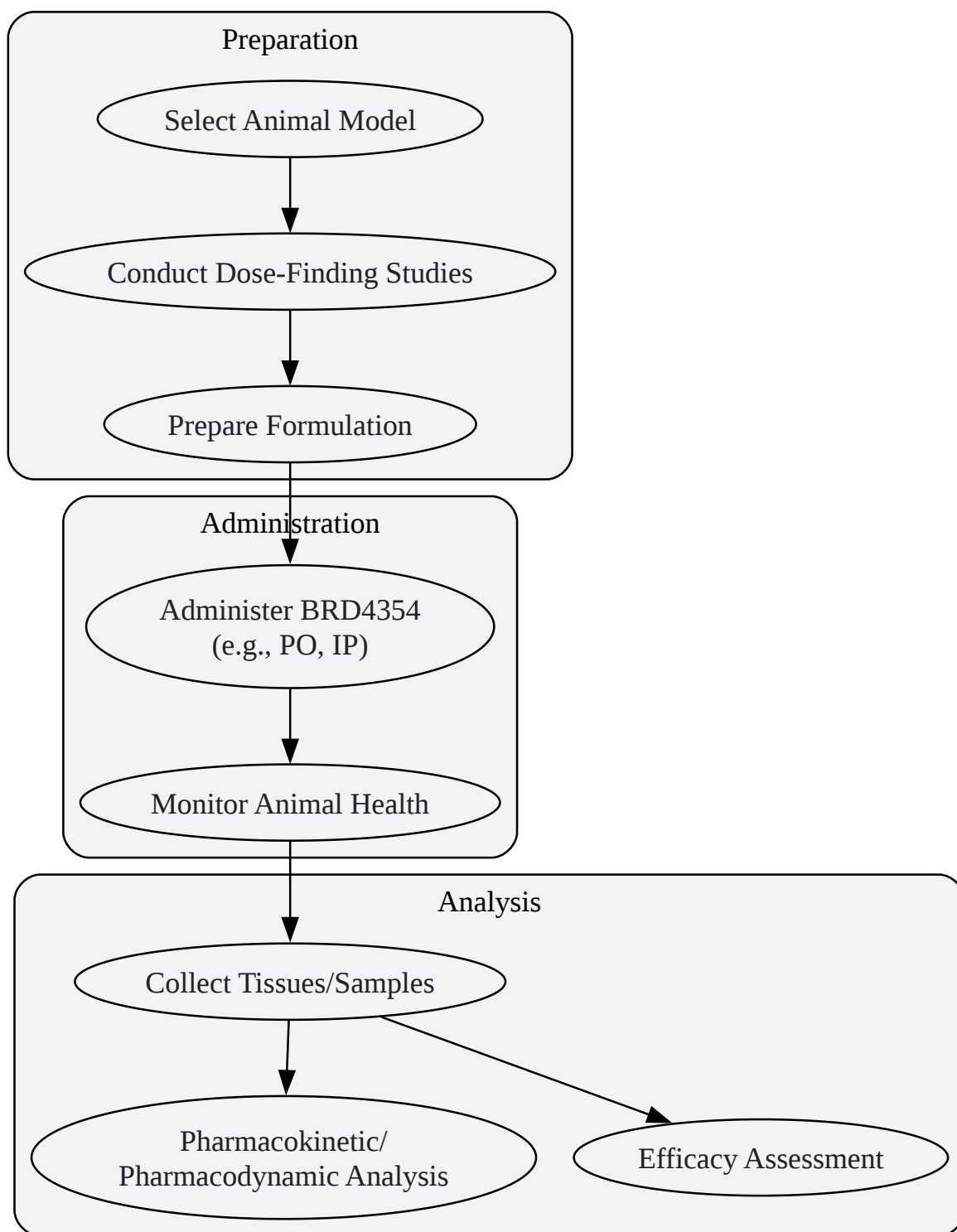
- BRD4354 ditrifluoroacetate
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Corn oil, sterile

Procedure:

- Weigh the required amount of BRD4354 ditrifluoroacetate.
- Add 10% of the final volume of DMSO to the powder and vortex until fully dissolved.
- Add 90% of the final volume of sterile corn oil.
- Vortex or sonicate until a clear and homogenous solution is formed.

Proposed In Vivo Administration Protocol

The following is a general workflow for conducting an in vivo study with BRD4354.



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Animal Model:

- The choice of animal model will depend on the research question. Common models for oncology and inflammatory diseases include various strains of mice and rats.

Suggested Starting Dose and Administration Route:

- Based on studies with other novel HDAC inhibitors, a starting dose for oral administration in mice could be in the range of 50-100 mg/kg, administered once daily.
- The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the experimental design and the formulation used.

Experimental Procedure (Example):

- Acclimate animals to the housing conditions for at least one week.
- Randomize animals into control and treatment groups.
- Prepare the appropriate formulation of BRD4354 ditrifluoroacetate and the vehicle control.
- Administer the compound or vehicle to the animals at the predetermined dose and schedule.
- Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.
- At the end of the study period, collect tissues or blood samples for pharmacokinetic, pharmacodynamic, and efficacy analyses.

Concluding Remarks

BRD4354 ditrifluoroacetate is a valuable research tool for studying the roles of HDAC5 and HDAC9 in health and disease. While the lack of published in vivo data necessitates a cautious and methodical approach, the information provided in these application notes offers a solid foundation for designing and executing initial in vivo experiments. It is imperative that researchers conduct thorough preliminary studies to establish a safe and effective dosing regimen for their specific application.

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